Cas no 656254-55-6 (2-Propenamide, N-hydroxy-3-[3-[(methylphenylamino)sulfonyl]phenyl]-)

2-Propenamide, N-hydroxy-3-[3-[(methylphenylamino)sulfonyl]phenyl]- structure
656254-55-6 structure
Product Name:2-Propenamide, N-hydroxy-3-[3-[(methylphenylamino)sulfonyl]phenyl]-
CAS No:656254-55-6
MF:C16H16N2O4S
MW:332.374242782593
CID:397930
PubChem ID:71375555
Update Time:2025-04-19

2-Propenamide, N-hydroxy-3-[3-[(methylphenylamino)sulfonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-hydroxy-3-[3-[(methylphenylamino)sulfonyl]phenyl]-
    • N-hydroxy-3-[3-[methyl(phenyl)sulfamoyl]phenyl]prop-2-enamide
    • DTXSID80798291
    • 656254-55-6
    • N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide
    • Inchi: 1S/C16H16N2O4S/c1-18(14-7-3-2-4-8-14)23(21,22)15-9-5-6-13(12-15)10-11-16(19)17-20/h2-12,20H,1H3,(H,17,19)
    • InChI Key: XDGZMSJUKYHOFR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=CC(NO)=O)C=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 332.08318
  • Monoisotopic Mass: 332.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 95.1Ų

Experimental Properties

  • PSA: 86.71
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